

# cetorelix metabolism and excretion

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## Compound Focus: Cetorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

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## Metabolism and Excretion Pathways

Cetorelix undergoes **proteolytic metabolism** rather than conventional Phase I or Phase II enzyme-mediated metabolism. The primary metabolites are truncated peptide fragments resulting from peptidase activity [1] [2] [3].

- **Primary Metabolic Pathway:** The predominant metabolite found in both *in vitro* and *in vivo* studies is the **(1-4) peptide** fragment [2]. Other observed metabolites include the (1-9), (1-7), and (1-6) peptides [2].
- **\*In Vitro\* Stability Studies:** Incubation with human liver microsomes and hepatocytes confirmed cetorelix's stability against cytochrome P450-mediated (Phase I) and UDP-glucuronosyltransferase-mediated (Phase II) metabolism. The compound was degraded in a plasma-to-water gradient, indicating susceptibility to peptidases present in biological fluids [4].
- **Excretion Routes:** The primary excretion route is **biliary**, with a smaller portion eliminated renally [2] [3]. The following table summarizes the excretion data from a human study after a 10 mg subcutaneous dose:

Excretion Route	Percentage of Dose	Components Excreted
Bile	5% - 10%	Unchanged cetorelix and the (1-9), (1-7), (1-6), and (1-4) peptide metabolites [2].
Urine	2% - 4%	Unchanged cetorelix only [2].

Excretion Route	Percentage of Dose	Components Excreted
Total Recovery (over 24 hours)	7% - 14%	Cetrorelix and its metabolites [2].

The low total recovery over 24 hours suggests that a significant portion of the dose may remain in tissues or be excreted over a longer period [2].

## Quantitative Pharmacokinetic Profile

The pharmacokinetics of cetrorelix are linear and dose-proportional over the range of 1 mg to 5 mg [5] [6]. Key parameters from human studies are summarized below:

Parameter	Single Dose (3 mg)	Single Dose (0.25 mg)	Multiple Dose (0.25 mg daily)
t <sub>max</sub> (Time to C <sub>max</sub> )	1.5 hours	1.0 hour	1.0 hour [2]
C <sub>max</sub> (Peak Concentration)	28.5 ng/mL	4.97 ng/mL	6.42 ng/mL [2]
AUC (Exposure)	536 ng·h/mL	31.4 ng·h/mL	44.5 ng·h/mL [2]
t <sub>1/2</sub> (Elimination Half-life)	62.8 hours	5.0 hours	20.6 hours [2]
Absolute Bioavailability	~85% [1] [2] [3]		
Volume of Distribution (V <sub>z</sub> )	~1.16 L/kg [1] [2]		
Plasma Protein Binding	86% [1] [2] [3]		

The notable difference in half-life between the single 0.25 mg dose and multiple 0.25 mg doses is attributed to the **flip-flop pharmacokinetics** phenomenon, where the absorption rate from the subcutaneous tissue is

slower than the elimination rate, making absorption the rate-limiting step [3].

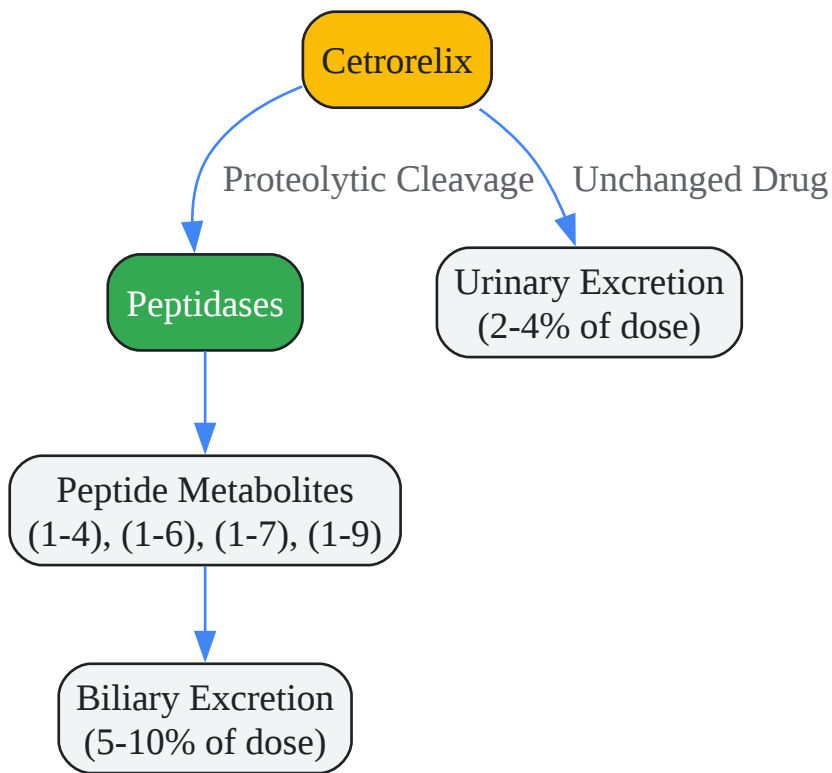
## Experimental Protocols for Disposition Studies

The foundational data on cetorelix's disposition comes from well-defined animal studies, the protocols of which can serve as a reference for future research.

- **Radiolabeled Compound Administration:** The core study used **14C-labeled cetorelix** (specific radioactivity of 10.09 MBq/mg) synthesized with a uniformly labeled 14C-phenyl ring on the 4-Cl-D-phenylalanine amino acid position [4]. This radiolabeling allowed for precise tracking of the drug and its metabolites.
- **Animal Models and Dosing:** Studies were conducted in both male and female **rats and dogs**. The compound was administered via **subcutaneous injection**, and animals were housed in metabolism cages for separate collection of urine, feces, and expired air (for 14CO<sub>2</sub>) [4].
- **Sample Collection and Analysis:**
  - **Bile Collection:** Rats were cannulated for bile duct collection. In dogs, bile was collected via a permanent fistula into sealed containers [4].
  - **Metabolite Profiling:** Plasma, urine, and bile samples were analyzed using a combination of **high-performance liquid chromatography (HPLC)** and **liquid scintillation counting (LSC)** to separate and quantify cetorelix and its metabolites [4] [7].
  - **Plasma Protein Binding:** This was determined ex vivo in dogs using **ultrafiltration** and subsequent measurement of the radioactive concentration in the filtrate versus the retentate [4].

## Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic and excretion pathways of cetorelix, as identified in the scientific literature.



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This diagram summarizes the key process: cetrorelix is metabolized by peptidases into smaller peptide fragments, which are primarily excreted via the bile, while a small fraction of the unchanged drug is excreted in the urine.

## Key Summary for Researchers

- **Metabolic Profile:** Cetrorelix demonstrates high metabolic stability against canonical hepatic enzymes but is susceptible to cleavage by peptidases. The (1-4) peptide is the dominant metabolite.
- **Disposition and Recovery:** The drug is widely distributed, highly protein-bound, and primarily eliminated via the biliary-fecal route, with incomplete recovery in excreta over a 24-hour period.
- **Dose-Dependent Kinetics:** The elimination half-life is highly dose-dependent, which is a critical consideration for dosing regimen design.

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